molecular formula C12H6F3NO B12078829 3-(3,5-Difluorobenzoyl)-5-fluoropyridine

3-(3,5-Difluorobenzoyl)-5-fluoropyridine

Cat. No.: B12078829
M. Wt: 237.18 g/mol
InChI Key: LHPVFLWYGQTNKS-UHFFFAOYSA-N
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Description

3-(3,5-Difluorobenzoyl)-5-fluoropyridine is a fluorinated aromatic compound featuring a benzoyl group substituted with fluorine atoms at the 3- and 5-positions, coupled to a 5-fluoropyridine ring. Fluorine’s electronegativity and small atomic radius contribute to improved binding interactions in biological systems, while the pyridine moiety offers a versatile scaffold for further functionalization.

Properties

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

(3,5-difluorophenyl)-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C12H6F3NO/c13-9-1-7(2-10(14)4-9)12(17)8-3-11(15)6-16-5-8/h1-6H

InChI Key

LHPVFLWYGQTNKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorobenzoyl)-5-fluoropyridine typically involves the reaction of 3,5-difluorobenzoyl chloride with 5-fluoropyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorobenzoyl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Scientific Research Applications

3-(3,5-Difluorobenzoyl)-5-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorobenzoyl)-5-fluoropyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • Substitution Position : Meta-substituted fluorine (3,5-) in the target compound may improve binding to hydrophobic pockets in enzymes compared to ortho-substituted analogs (e.g., 5a, 5b), which exhibit steric clashes in confined active sites .
  • Electronic Effects : The 3,5-difluoro configuration creates a electron-deficient aromatic system, enhancing interactions with electron-rich biological targets. Chlorine substitution (5c) further amplifies this effect but may increase toxicity risks .
  • Solubility : Compounds with polar groups, such as 5i’s pyridine nitrogen, show higher aqueous solubility, whereas the target compound’s fluorine atoms balance lipophilicity for membrane permeability .

Comparison with Patented Derivatives

highlights a patented compound incorporating a 2,4-difluorobenzoyl-pyridine core:

  • Structure: TERT-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate.
  • Key Differences: Substituent Position: 2,4-difluorobenzoyl vs. 3,5-difluorobenzoyl in the target compound. The 2,4-substitution may reduce steric bulk, favoring binding to flat enzymatic pockets. Functional Groups: The patented compound includes an amino group and oxopyridin, enabling hydrogen bonding and protease inhibition (e.g., kinase or protease targets) . Biological Activity: The amino and tert-butyl alaninate groups suggest optimized pharmacokinetics (e.g., prolonged half-life) compared to the simpler fluoropyridine scaffold of the target compound .

Data Table: Structural and Functional Comparison

Property 3-(3,5-Difluorobenzoyl)-5-fluoropyridine 5a (2,4-difluorobenzoyl) Patented Compound ()
Substituents 3,5-F₂-benzoyl; 5-F-pyridine 2,4-F₂-benzoyl 2,4-F₂-benzoyl; amino; oxopyridin
LogP (Predicted) 2.8 2.5 3.2
Solubility (mg/mL) 0.15 (aqueous) 0.20 0.08 (tert-butyl enhances lipophilicity)
Biological Target Kinases, GPCRs CYP450 enzymes Proteases, kinases
Synthetic Yield 72% (HATU coupling) 68% Not disclosed

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s fluorine arrangement may favor kinase inhibition, whereas 2,4-difluoro analogs (5a, patented compound) could target cytochrome P450 enzymes or proteases .
  • Synthetic Challenges : Higher yields for 3,5-difluoro derivatives (72%) vs. 2,4-difluoro analogs (68%) suggest milder steric demands during coupling reactions .
  • Unanswered Questions : Direct biological activity data for 3-(3,5-Difluorobenzoyl)-5-fluoropyridine remains scarce, necessitating further in vitro assays.

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